molecular formula C29H37N3O4 B13372147 tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate

tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13372147
M. Wt: 491.6 g/mol
InChI Key: SZNVOZSCUARRRU-GBAXHLBXSA-N
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Description

Tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its intricate structure, which includes a tert-butyl group, a piperidine ring, and an isoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline core.

    Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction, typically using tert-butyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate is unique due to its specific structural features, which include the combination of an isoquinoline core, a piperidine ring, and a tert-butyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C29H37N3O4

Molecular Weight

491.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[4-(1-phenylethylcarbamoyl)piperidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C29H37N3O4/c1-20(21-10-6-5-7-11-21)30-26(33)22-14-16-31(17-15-22)27(34)25-18-23-12-8-9-13-24(23)19-32(25)28(35)36-29(2,3)4/h5-13,20,22,25H,14-19H2,1-4H3,(H,30,33)/t20?,25-/m1/s1

InChI Key

SZNVOZSCUARRRU-GBAXHLBXSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C

Origin of Product

United States

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